BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (5-Bromo-2-
iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with potential
applications as a versatile building block in organic synthesis, particularly in the fields of
medicinal chemistry and materials science. Its unique substitution pattern, featuring both
bromine and iodine atoms on the phenyl ring, offers multiple reaction sites for further
functionalization, making it a valuable intermediate for the synthesis of complex molecules and
novel drug candidates. The presence of two different halogens allows for selective reactions,
such as sequential cross-coupling, which is a powerful tool in the construction of diverse
molecular architectures. This guide provides a comprehensive overview of the known chemical
properties, a putative synthetic protocol, and the potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for (5-Bromo-2-iodophenyl)methanol is limited in publicly
available literature, its fundamental properties can be summarized. Further empirical
determination is recommended for precise characterization.

Table 1: General Properties of (5-Bromo-2-iodophenyl)methanol
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Property Value Source
CAS Number 199786-58-8 [1][2]
Molecular Formula C7HsBIriO [2]
Molecular Weight 312.93 g/mol [2]
Physical Form Solid [1]
Room temperature, protect
Storage ) [1]
from light
) Typically =297% or 298% from
Purity [1][2]

commercial suppliers

Table 2: Computed and Estimated Physicochemical Data
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Property

Value

Notes

Melting Point

Not available

A related compound, (5-
Bromo-2-
chlorophenyl)methanol, has a
reported melting point of 92-96
°C. The iodo-substituted
compound may have a slightly
higher melting point due to
increased molecular weight

and polarizability.

Boiling Point

Not available

Expected to be high due to the
molecular weight and polarity;
likely to decompose at

atmospheric pressure.

Density

Not available

Solubility

Not available

Expected to be soluble in
common organic solvents like
methanol, ethanol,
dichloromethane, and ethyl
acetate. Sparingly soluble in

water.

pKa

Not available

The alcohol proton is expected
to have a pKa similar to other
benzyl alcohols, typically in the

range of 14-16.

XlogP

2.4

Predicted value, suggesting

moderate lipophilicity.[3]

Spectral Data (Predicted)

Experimentally determined spectra for (5-Bromo-2-iodophenyl)methanol are not readily
available. The following tables provide predicted chemical shifts and characteristic IR
absorption bands based on the analysis of similar structures.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/15339730
https://www.benchchem.com/product/b171483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted *H NMR Spectral Data (in CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.7 d 1H Aromatic H
~7.4 dd 1H Aromatic H
~7.0 d 1H Aromatic H
~4.7 S 2H -CH20H
~1.5-2.5 brs 1H -OH

Table 4: Predicted 3C NMR Spectral Data (in CDCIs)

Chemical Shift (6, ppm) Assignment
~140 C-l
~138 C-Br
~135 Aromatic CH
~131 Aromatic CH
~128 Aromatic CH
~95 Aromatic C-C
~65 -CH20H
Table 5: Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group
3550-3200 (broad) O-H stretch (alcohol)
3100-3000 C-H stretch (aromatic)
2950-2850 C-H stretch (aliphatic)
1580-1450 C=C stretch (aromatic)
1260-1000 C-O stretch (primary alcohol)
~600-500 C-I stretch
~600-500 C-Br stretch
Synthesis

A common and efficient method for the synthesis of (5-Bromo-2-iodophenyl)methanol is the
reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This can be achieved
using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-
iodobenzaldehyde

Materials:

5-Bromo-2-iodobenzaldehyde

e Sodium borohydride (NaBHa4)

e Methanol (MeOH)

» Deionized water

o Ethyl acetate

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
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¢ Round-bottom flask

e Magnetic stirrer and stir bar

e |ce bath

e Separatory funnel

« Rotary evaporator

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-
2-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10 volumes, e.g., 10 mL of
methanol per 1 g of aldehyde).

e Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5
°C.

» Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.1
to 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C
during the addition.

e Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1
Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance
of a more polar product spot (lower Rf value) indicates the reaction is proceeding.

e Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the
reaction by the slow, dropwise addition of deionized water while still in the ice bath.

e Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure
using a rotary evaporator.

o Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
deionized water and then with brine.
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

to yield the crude (5-Bromo-2-iodophenyl)methanol.

« Purification (if necessary): The crude product can be purified by column chromatography on

silica gel using a gradient of ethyl acetate in hexane as the eluent.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b171483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Dissolve 5-bromo-2-iodobenzaldehyde in Methanol

:

Cool to 0-5 °C in an ice bath

Redxlction

Add Sodium Borohydride portion-wise

:

Monitor reaction by TLC

Work-up &lPurification

Quench with water

:

Remove Methanol (Rotovap)

:

Extract with Ethyl Acetate

:

Wash with Water and Brine

:

Dry over MgSO4

:

Concentrate

:

Purify by Column Chromatography (optional)

Click to download full resolution via product page

Caption: Synthetic workflow for (5-Bromo-2-iodophenyl)methanol.
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Reactivity and Potential Applications

(5-Bromo-2-iodophenyl)methanol is a valuable intermediate due to the differential reactivity
of the bromine and iodine substituents. The carbon-iodine bond is more reactive than the
carbon-bromine bond in many cross-coupling reactions, such as Suzuki, Stille, and
Sonogashira couplings. This allows for selective functionalization at the 2-position, leaving the
bromine at the 5-position available for subsequent transformations.

The benzyl alcohol moiety can undergo a variety of reactions, including:
» Oxidation: to form the corresponding aldehyde or carboxylic acid.
« Esterification or Etherification: to introduce various functional groups.

« Conversion to a leaving group: (e.g., tosylate or mesylate) followed by nucleophilic
substitution.

These properties make (5-Bromo-2-iodophenyl)methanol a useful starting material in the
synthesis of:

e Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.
Halogenated aromatic compounds are prevalent in many approved drugs.

o Agrochemicals: The biological activity of halogenated compounds is also of interest in the
development of new pesticides and herbicides.

o Materials Science: As a monomer or precursor for the synthesis of functional polymers and
other advanced materials.

While no specific signaling pathways have been directly linked to (5-Bromo-2-
iodophenyl)methanol in the available literature, compounds with similar structural motifs have
been investigated for a range of biological activities, including as enzyme inhibitors and
receptor modulators.
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Caption: Potential synthetic utility of the core compound.

Safety Information

(5-Bromo-2-iodophenyl)methanol should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn.

Table 6: GHS Hazard Information

Pictogram Signal Word Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.
GHSO07 Warning H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.
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Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340,
P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[1]

Conclusion

(5-Bromo-2-iodophenyl)methanol is a chemical intermediate with significant potential for the
synthesis of a wide range of functionalized molecules. While detailed experimental data on its
physical and spectral properties are not extensively documented, its chemical reactivity,
particularly the differential reactivity of its two halogen atoms, makes it an attractive building
block for researchers in drug discovery and materials science. The synthetic protocol outlined
in this guide provides a reliable method for its preparation, enabling further exploration of its
applications. As with any chemical, proper safety precautions should be observed during
handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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